molecular formula C11H17N3OS B1466375 (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1488710-66-2

(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B1466375
CAS No.: 1488710-66-2
M. Wt: 239.34 g/mol
InChI Key: BNYAUZXAKKFBAL-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a chemical hybrid compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Its structure incorporates two privileged pharmacophores: a 3-(aminomethyl)piperidine moiety and a 2-methylthiazole ring, linked by a methanone group. The 3-(Aminomethyl)piperidine scaffold is a recognized building block in drug design. For instance, derivatives of piperidine have been investigated as potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes . Furthermore, piperidine-based compounds are being actively explored in cutting-edge research areas, including their role as inhibitors of the METTL3 enzyme, a target for proliferative diseases like cancer , and as autotaxin inhibitors for the treatment of various pathophysiological conditions . The thiazole ring is another prominent structure in bioactive molecules. Thiazole derivatives have been extensively studied and show substantial progress as potential anti-inflammatory agents, acting on targets such as LOX, COX, and MAPK pathways . This combination of a piperidine and a thiazole heterocycle makes this compound a valuable intermediate for researchers developing novel small-molecule inhibitors. It is especially relevant for programs targeting protein-protein interactions and immune checkpoints, similar to novel PD-1/PD-L1 inhibitors that also feature heterocyclic cores . As such, this compound serves as a versatile chemical tool for constructing more complex molecules and for probing biological mechanisms in oncology, immunology, and inflammation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-3-9(5-12)6-14/h7,9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYAUZXAKKFBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like tryptase beta-2 and Serine/threonine-protein kinase Chk1. These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.

Mode of Action

It’s suggested that similar compounds interact with their targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, including absorption and distribution in the body, binding to proteins, and metabolism. These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Biological Activity

The compound (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone , also known as a piperidine-thiazole derivative, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound contains a piperidine moiety linked to a thiazole ring, which is known for contributing to various biological activities. The molecular formula is C11H16N2SC_{11}H_{16}N_2S, and it exhibits properties typical of thiazole-containing compounds, such as antimicrobial and anticancer activities.

1. Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant antibacterial effects against various pathogens.

CompoundActivityReference
1MIC of 31.25 µg/mL against Gram-positive bacteria
2Effective against E. coli and S. aureus

The presence of the thiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

2. Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. A study highlighted that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HT-29 and Jurkat cells.

CompoundIC50 (µM)Cell LineReference
13<10A-431
22Comparable to doxorubicinHT-29

The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

3. Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may also possess neuroprotective properties. For instance, research has indicated that certain piperidine-thiazole compounds can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Case Study 1: Anticonvulsant Activity
A series of thiazole derivatives were tested for anticonvulsant activity in animal models. The compound this compound was found to significantly reduce seizure frequency in a PTZ-induced seizure model, indicating its potential as an anticonvulsant agent.

Case Study 2: Cytotoxicity Assessment
In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity, with notable effects observed at lower concentrations compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole-containing compounds often act as inhibitors of key enzymes involved in cellular processes, such as histone deacetylases (HDACs) and kinases.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or core rings:

Compound Name / ID Core Ring System Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Piperidine + Thiazole 3-aminomethyl-piperidine; 2-methyl-thiazole Not explicitly provided Balanced lipophilicity; potential CNS activity due to aminomethyl group
(S)-(5-(2-(fluoro-18F)phenyl)-2-methylthiazol-4-yl)(2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone Pyrrolidine + Thiazole Fluorine-18 label; oxadiazole-phenyl substituent Not provided Designed for PET imaging; pyrrolidine may enhance metabolic stability
5-isoxazoyl-cyclohexylalanyl-isoleucyl-(3-(aminomethyl)phenyl)-(4-(aminomethyl)piperidin-1-yl)methanone Piperidine + Isoxazole Peptide-like chain (cyclohexylalanyl-isoleucyl); isoxazole replaces thiazole Not provided Complex peptidomimetic structure; potential protease targeting
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone Piperidine + Isoxazole 3,5-dimethyl-isoxazole; identical aminomethyl-piperidine 237.3 Isoxazole’s metabolic stability; reduced electron density vs. thiazole

Functional Implications of Structural Variations

  • Heterocyclic Ring Substitutions: Thiazole (target compound) vs. Isoxazoles, however, are more metabolically stable due to resistance to oxidative degradation . Pyrrolidine (compound 21) vs. Piperidine (target compound): The 5-membered pyrrolidine ring imposes greater conformational rigidity, which may improve selectivity for specific targets, while the 6-membered piperidine offers flexibility for diverse binding modes .
  • Substituent Effects :

    • The 2-methyl group on the thiazole (target compound) may reduce steric hindrance compared to bulkier substituents (e.g., fluoro-18F-phenyl in compound 21), favoring entry into hydrophobic pockets.
    • Fluorine-18 labeling in compound 21 highlights its application in positron emission tomography (PET) imaging, whereas the target compound’s lack of radiolabels suggests broader preclinical utility .
  • Aminomethyl Group: Present in both the target compound and ’s isoxazole analog, this group enhances water solubility and may facilitate interactions with acidic residues (e.g., aspartate/glutamate) in target proteins .

Research Findings and Hypotheses

  • Binding Affinity : Thiazole-containing compounds (target, compound 21) may exhibit higher affinity for cysteine-rich targets (e.g., kinases) compared to isoxazole analogs due to sulfur’s polarizability .
  • Metabolic Stability : Isoxazole derivatives () likely outperform thiazoles in hepatic microsome assays, as seen in prior studies of similar scaffolds .

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route involving:

Preparation of the 2-Methylthiazol-4-yl Methanone Intermediate

The 2-methylthiazole ring can be synthesized via condensation reactions involving methyl-substituted thiazole precursors and acylating agents. For example, the cyclization of 1-methylthiourea derivatives with α-haloketones (such as chloroacetone derivatives) forms the thiazole ring with a methyl substituent at position 2. Subsequent Friedel–Crafts acylation or oxidation steps introduce the methanone group at the 4-position of the thiazole ring.

  • Example: Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone followed by substitution with sodium cyanide and treatment with DMF–DMA yields enaminone intermediates that can be further functionalized.

Coupling with 3-(Aminomethyl)piperidin-1-yl

The key step involves coupling the prepared 2-methylthiazol-4-yl methanone intermediate with 3-(aminomethyl)piperidine to form the amide bond.

  • Amide Bond Formation: This is typically achieved via carbodiimide-mediated coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxybenzotriazole hydrate to improve yields and reduce side reactions.

  • Reaction Conditions: The coupling is conducted in anhydrous solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) under inert atmosphere (argon) at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.

  • Work-up: After reaction completion, the mixture is diluted with organic solvents, washed with aqueous bicarbonate and brine solutions to remove impurities, dried over sodium sulfate, and concentrated under reduced pressure to isolate the product.

Representative Experimental Procedure

A typical synthesis reported involves:

  • Dissolving the 2-methylthiazol-4-yl methanone derivative and 3-(aminomethyl)piperidine in anhydrous CH2Cl2.
  • Adding EDCI and HOBt under argon atmosphere.
  • Stirring at room temperature for 1.5 to 3 hours.
  • Adding DMF and continuing stirring for an extended period (up to 36 hours) to drive the reaction to completion.
  • Washing and purification steps as described above.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate coupling reactions and improve yields:

  • Heating the reaction mixture in a microwave reactor at 100 °C for 2 hours can enhance reaction rates.
  • This method reduces reaction time compared to conventional heating and may improve product purity.

Alternative Synthetic Routes and Notes

  • The use of protecting groups such as tert-butoxycarbonyl (Boc) on amino functionalities of intermediates can prevent side reactions during coupling steps.
  • Alkylation and bromination steps on thiazole intermediates require careful control to avoid over-substitution or decomposition.
  • Toxic reagents like sodium cyanide are sometimes involved in intermediate steps but are generally avoided due to safety concerns.
  • Purification often involves precipitation of the product by standing at room temperature or recrystallization from suitable solvents.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
1 Cyclization of 1-methylthiourea + α-haloketone DMF or CH2Cl2 Room temp to reflux Several hours Forms 2-methylthiazole core
2 Bromination and substitution (e.g., NaCN) Various 0 °C to RT Hours Introduces functional groups
3 Coupling with 3-(aminomethyl)piperidine + EDCI + HOBt CH2Cl2, DMF RT to 100 °C (microwave) 1.5 to 36 h Amide bond formation
4 Work-up and purification Aqueous washes, drying RT Variable Isolation of pure product

Summary of Research Findings

  • The coupling reaction efficiency depends on the purity of intermediates and the choice of coupling reagents.
  • Microwave-assisted synthesis offers significant advantages in reducing reaction time and improving yields.
  • Protecting groups on amino functionalities improve selectivity and reduce side products.
  • Avoidance of toxic reagents like sodium cyanide is preferred, with alternative synthetic routes developed.
  • The overall synthesis yields the target compound with high purity suitable for further biological evaluation.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Reactant of Route 2
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(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.